![molecular formula C15H19N3O2S2 B2848255 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034499-19-7](/img/structure/B2848255.png)
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PPT and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as the glycine transporter 1 (glyt1) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets, resulting in various downstream effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s worth noting that the water solubility of similar compounds has been improved compared to their 4-phenylpiperidine analogs .
Result of Action
Similar compounds have been found to suppress c-myc expression in mm1S cells and downregulate IL-8 in TNF-α-stimulated A549 cells .
Action Environment
It’s worth noting that the environment can significantly impact the effectiveness of similar compounds .
Advantages and Limitations for Lab Experiments
One of the advantages of using PPT in lab experiments is its specificity towards certain enzymes and signaling pathways. This allows for targeted inhibition and reduces the risk of off-target effects. However, one of the limitations of using PPT is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the use of PPT in scientific research. One area of interest is its potential use in combination with other drugs for the treatment of cancer. PPT has also shown promise in the treatment of neurological disorders, and further research is needed to explore its potential in this area. Additionally, the development of more soluble analogs of PPT could improve its usefulness in lab experiments.
Conclusion:
In conclusion, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, or PPT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. PPT shows promise for the treatment of various diseases, and further research is needed to explore its full potential.
Synthesis Methods
The synthesis method of PPT involves the reaction of 4-piperidin-1-ylpyridine with 2-chloroethanesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is isolated by filtration and purification using column chromatography.
Scientific Research Applications
PPT has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. PPT has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-22(20,15-2-1-11-21-15)17-12-13-5-9-18(10-6-13)14-3-7-16-8-4-14/h1-4,7-8,11,13,17H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPLCBEYKKLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide |
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